Iso-alpha-ecdysone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

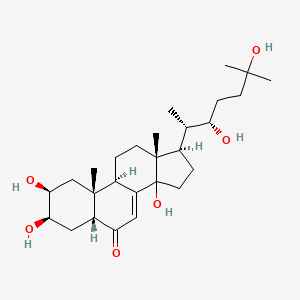

Iso-alpha-ecdysone, also known as this compound, is a useful research compound. Its molecular formula is C27H44O6 and its molecular weight is 464.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Developmental Biology

Iso-alpha-ecdysone is instrumental in studying developmental processes in model organisms like Drosophila melanogaster. It regulates gene expression during metamorphosis by binding to the ecdysone receptor, which initiates a cascade of transcriptional changes essential for development.

Case Study: Ecdysone and Imaginal Discs

A study demonstrated that this compound promotes cell proliferation in imaginal discs of Drosophila, leading to the formation of adult structures such as wings and legs. Researchers found that ecdysteroids like this compound activate insulin-like peptide genes, facilitating nutrient-independent growth during metamorphosis .

Pharmacology

This compound exhibits promising pharmacological properties, including anti-inflammatory and immunomodulatory effects. Its ability to modulate immune responses makes it a candidate for therapeutic applications.

Case Study: Anti-inflammatory Effects

Research indicated that this compound suppresses inflammatory responses by enhancing membrane fluidity and lysosomal enzyme activity. In murine models, it significantly reduced paw swelling in arthritis cases, suggesting its potential as an anti-inflammatory agent .

Agriculture

In agricultural research, this compound is explored as a biopesticide due to its effects on insect growth regulation. It can disrupt the life cycle of pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Case Study: Insect Growth Regulation

A study highlighted the effectiveness of this compound in controlling pest populations in crops. By interfering with hormonal pathways in target insects, it led to reduced survival rates and reproductive success .

Data Tables

Propiedades

Número CAS |

7703-83-5 |

|---|---|

Fórmula molecular |

C27H44O6 |

Peso molecular |

464.6 g/mol |

Nombre IUPAC |

(2S,3R,5R,9R,10R,13R,17R)-17-[(2S,3S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20-,22+,23-,25+,26+,27?/m0/s1 |

Clave InChI |

UPEZCKBFRMILAV-ZIPBXQHXSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

SMILES isomérico |

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@H](CCC(C)(C)O)O |

SMILES canónico |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

Sinónimos |

22-iso-ecdysone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.